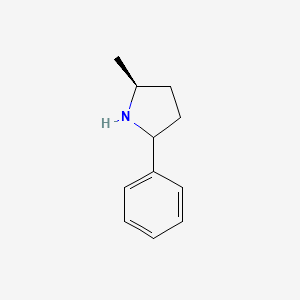

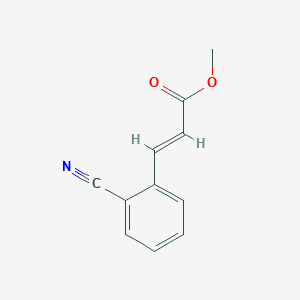

tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate

Overview

Description

The tert-butyl group in chemistry and biology is known for its unique reactivity pattern. It is used in various chemical transformations due to its relevance in nature and its implication in biosynthetic and biodegradation pathways .

Synthesis Analysis

There are studies on the biosynthesis of similar compounds like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which is a key intermediate for the synthesis of atorvastatin and rosuvastatin . The biotechnological production of this compound is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to synthesize the compound . A whole cell biosynthesis reaction system was constructed in organic solvents for this process .

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern in chemical reactions . It has been used in various chemical transformations .

Scientific Research Applications

Environmental Impact and Degradation

Studies have investigated the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds structurally related to tert-butyl derivatives. These compounds are prevalent in various environmental matrices due to their usage in industrial and commercial products. Research has focused on their detection in indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues. These studies highlight the importance of understanding the environmental behaviors of tert-butyl derivatives and their potential human exposure pathways. The toxicity of these compounds, including endocrine-disrupting effects and potential carcinogenicity, has been a concern, leading to recommendations for future research directions towards the development of novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Chemical Decomposition and Conversion

Another significant area of application is in the decomposition of environmental pollutants, such as methyl tert-butyl ether (MTBE), using advanced technologies. Studies have shown the feasibility of applying radio frequency (RF) plasma reactors for the efficient decomposition and conversion of MTBE, a common gasoline additive, into less harmful substances. These findings open up new avenues for addressing the environmental challenges posed by MTBE and related compounds, providing an alternative method for their removal from contaminated sites (Hsieh et al., 2011).

Synthesis of Bioactive Compounds

Research in synthetic chemistry has explored the use of tert-butyl derivatives in the synthesis of bioactive compounds, including natural and synthetic neo acids, neo alkanes, and their derivatives. These compounds have shown promise in various applications, including as antioxidants, anticancer, antimicrobial, and antibacterial agents. The synthesis of these compounds, utilizing tert-butyl groups, underscores the versatility of tert-butyl derivatives in the creation of structurally diverse and biologically active molecules (Dembitsky, 2006).

Bioremediation and Environmental Remediation

The biodegradation and bioremediation of contaminants such as MTBE, a substance related to tert-butyl derivatives, have been extensively studied. There is increasing evidence of MTBE biotransformation under both aerobic and anaerobic conditions, highlighting the adaptability of microbial communities to these contaminants. This research emphasizes the potential for natural attenuation and bioremediation strategies in mitigating the environmental impact of MTBE and related compounds, offering insights into the development of effective remediation technologies (Fiorenza & Rifai, 2003).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of lipid-lowering drugs like rosuvastatin .

Mode of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations .

Biochemical Pathways

The tert-butyl group has implications in various biosynthetic and biodegradation pathways .

Result of Action

Related compounds have been used in the synthesis of rosuvastatin, a lipid-lowering drug .

properties

IUPAC Name |

tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLHWQMECGKRCY-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Bromo-1-ethylpyrazol-5-yl)methyl]methylamine](/img/structure/B3111734.png)

![6H-Benzo[c]chromen-1-ol](/img/structure/B3111740.png)

![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)

![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)